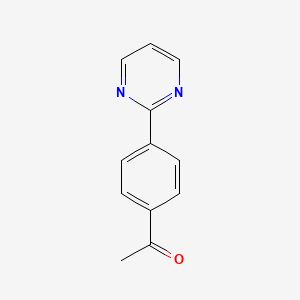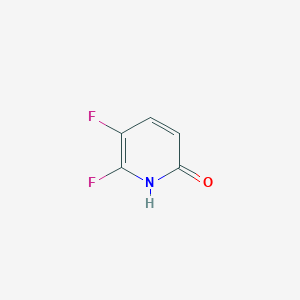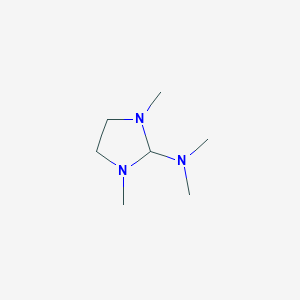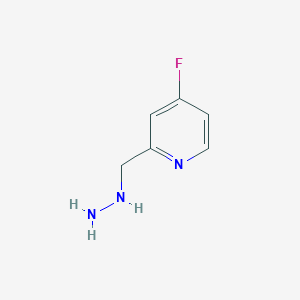![molecular formula C6H7N3 B15223205 6,7-dihydro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15223205.png)
6,7-dihydro-5H-pyrrolo[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a fused ring system consisting of pyrrole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diethyl 2-formylsuccinate with acetamidine hydrochloride in the presence of sodium ethoxide and ethanol . The reaction proceeds through a series of steps including condensation, cyclization, and elimination to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrolo[3,2-d]pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrrolo[3,2-d]pyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrolo[3,2-d]pyrimidine-2,4-dione, while substitution reactions can introduce halogen atoms or other functional groups onto the pyrimidine ring.
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[3,2-d]pyrimidine has been explored for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,7-dihydro-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The compound binds to the allosteric pocket of RIPK1, preventing its activation and subsequent signaling.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrano[2,3-d]pyrimidine: This compound has a similar fused ring system but includes an oxygen atom in the ring structure.
Pyrrolo[2,3-d]pyrimidine: Lacks the dihydro component and has been studied for its kinase inhibitory properties.
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine: Another structural isomer with potential biological activities.
Uniqueness
6,7-Dihydro-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific ring fusion and the presence of both pyrrole and pyrimidine rings. This structure allows for diverse chemical modifications and interactions with biological targets, making it a versatile scaffold in drug design.
Properties
Molecular Formula |
C6H7N3 |
|---|---|
Molecular Weight |
121.14 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C6H7N3/c1-2-8-6-3-7-4-9-5(1)6/h3-4,8H,1-2H2 |
InChI Key |
LMAYDNVIKBCSLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CN=CN=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



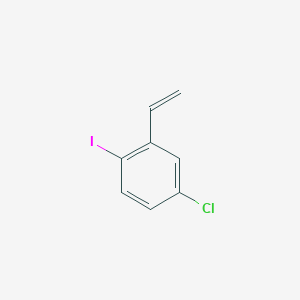
![5-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxidobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide](/img/structure/B15223145.png)
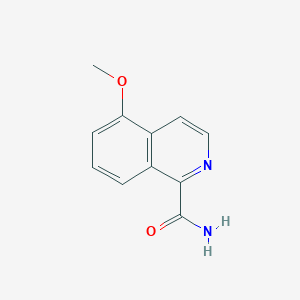
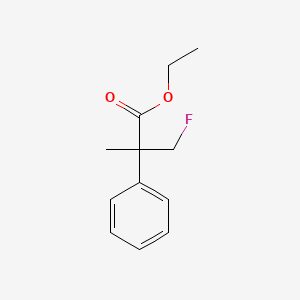
![Ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate](/img/structure/B15223162.png)
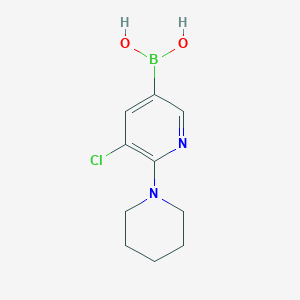
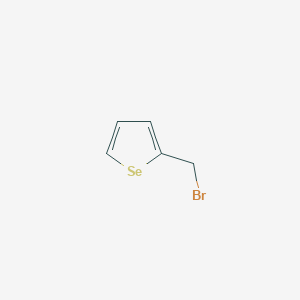
![2-Bromo-1H-benzo[d]imidazol-7-amine](/img/structure/B15223174.png)

